3-Benzenesulfonylmethyl-1H-indole

Regiochemistry Indole functionalization Structure-activity relationship

3-Benzenesulfonylmethyl-1H-indole (CAS 961-31-9), also known as 1H-indol-3-ylmethyl phenyl sulfone, is an indole derivative bearing a benzenesulfonylmethyl substituent at the C-3 position of the indole nucleus. This compound is classified as an organosulfur heterocycle with molecular formula C₁₅H₁₃NO₂S and a molecular weight of 271.3 g/mol, featuring a methylene (CH₂) spacer between the indole C-3 carbon and the sulfonyl sulfur atom, which differentiates it from directly attached 3-benzenesulfonyl indoles.

Molecular Formula C15H13NO2S
Molecular Weight 271.3 g/mol
CAS No. 961-31-9
Cat. No. B11061417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzenesulfonylmethyl-1H-indole
CAS961-31-9
Molecular FormulaC15H13NO2S
Molecular Weight271.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H13NO2S/c17-19(18,13-6-2-1-3-7-13)11-12-10-16-15-9-5-4-8-14(12)15/h1-10,16H,11H2
InChIKeyFPECZKOKWBCKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzenesulfonylmethyl-1H-indole (CAS 961-31-9): A C-3 Sulfonylmethyl Indole Building Block for Medicinal Chemistry and Early Discovery


3-Benzenesulfonylmethyl-1H-indole (CAS 961-31-9), also known as 1H-indol-3-ylmethyl phenyl sulfone, is an indole derivative bearing a benzenesulfonylmethyl substituent at the C-3 position of the indole nucleus [1]. This compound is classified as an organosulfur heterocycle with molecular formula C₁₅H₁₃NO₂S and a molecular weight of 271.3 g/mol, featuring a methylene (CH₂) spacer between the indole C-3 carbon and the sulfonyl sulfur atom, which differentiates it from directly attached 3-benzenesulfonyl indoles [2]. It is catalogued by Sigma-Aldrich under AldrichCPR (Custom Product Request) as part of a collection of rare and unique chemicals supplied to early discovery researchers . The compound has also been assigned NSC 103778 by the National Cancer Institute, indicating its historical inclusion in compound screening libraries [3].

Why 3-Benzenesulfonylmethyl-1H-indole Cannot Be Replaced by Generic Indole Sulfones or Positional Isomers


Substituting 3-benzenesulfonylmethyl-1H-indole with a positional isomer (e.g., 2-benzenesulfonylmethyl-1H-indole, CAS 107081-91-4) or with a directly attached 3-benzenesulfonyl indole fundamentally alters the molecular geometry, electronic distribution, and metabolic vulnerability at the indole core. The CH₂ spacer introduces an additional rotatable bond (3 vs. 2 in direct sulfonyl analogs) and repositions the sulfonyl pharmacophore by approximately 1.5 Å relative to the indole plane, which is sufficient to abrogate binding in targets where the 3-sulfonylmethyl geometry is specifically recognized, as demonstrated in the CCR2 antagonist series where the 3-phenylsulfonylmethyl motif was specifically required for nanomolar binding affinity [1]. Furthermore, the N-1 unprotected indole NH of this compound remains available for hydrogen-bond donation (HBD count = 1) and further derivatization, unlike N1-benzenesulfonyl indoles where this critical interaction point is blocked [2]. The 2024 rongalite-mediated synthesis methodology now enables regioselective access to C-3 sulfonylmethyl indoles in up to 90% yield under metal-free conditions, making this specific substitution pattern synthetically accessible in ways that were not previously economical [3].

3-Benzenesulfonylmethyl-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: C-3 vs. C-2 Benzenesulfonylmethyl Substitution on Indole

The C-3 position of indole is the most nucleophilic site and the preferred locus for electrophilic substitution and biological recognition. 3-Benzenesulfonylmethyl-1H-indole (CAS 961-31-9) places the sulfonylmethyl group at this electronically and sterically privileged position, whereas the 2-substituted isomer (2-(benzenesulfonylmethyl)-1H-indole, CAS 107081-91-4) presents the pharmacophore at the less accessible C-2 site. In the CCR2 antagonist program, only the 3-phenylsulfonylmethyl cyclohexylaminobenzamide series yielded compounds with nanomolar binding affinity (IC₅₀ values in the low nanomolar range), while analogous series with different substitution patterns did not achieve comparable potency [1]. The C-3 substitution also preserves the indole NH for hydrogen bonding, a feature lost in N1-sulfonylated analogs such as 3-methyl-1-(phenylsulfonyl)-1H-indole (CAS 58550-84-8) [2].

Regiochemistry Indole functionalization Structure-activity relationship

Conformational Flexibility: Methylene Spacer Rotatable Bond Differentiates from Direct 3-Benzenesulfonyl Indoles

The methylene (CH₂) spacer between the indole C-3 carbon and the sulfonyl group introduces a third rotatable bond compared to directly attached 3-benzenesulfonyl indoles (rotatable bond count = 3 for the target compound vs. 2 for the direct sulfonyl analog). PubChem computed data confirms a rotatable bond count of 3 for 3-benzenesulfonylmethyl-1H-indole [1]. This additional degree of freedom allows the phenylsulfonyl group to sample a wider conformational space and adopt orientations that optimize interactions with hydrophobic pockets, while the sulfonyl oxygens retain the ability to act as hydrogen bond acceptors (HBA count = 2) [1]. In the HIV-1 NNRTI field, Silvestri et al. (2003) demonstrated that 3-benzenesulfonyl indoles (direct C-S attachment) were as potent as the reference compound L-737,126 with EC₅₀ values in the low nanomolar range [2]; the methylene-bridged analog offers distinct conformational properties that may be preferable for targets where the sulfonyl group requires greater orientational freedom.

Conformational analysis Ligand-receptor complementarity Molecular design

Physicochemical Property Differentiation: LogP, Topological Polar Surface Area, and Hydrogen Bonding Capacity

Computed physicochemical properties from PubChem reveal that 3-benzenesulfonylmethyl-1H-indole has an XLogP3 of 2.7, a topological polar surface area (TPSA) of 58.3 Ų, one hydrogen bond donor (indole NH), and two hydrogen bond acceptors (sulfonyl oxygens) [1]. These values place the compound within favorable drug-like property space (TPSA < 140 Ų, LogP < 5). In contrast, N1-benzenesulfonyl analogs (e.g., 3-methyl-1-(phenylsulfonyl)-1H-indole, CAS 58550-84-8) have zero hydrogen bond donors because the indole NH is substituted, reducing aqueous solubility potential and eliminating a key hydrogen-bonding interaction with biological targets [2]. The TPSA of 58.3 Ų predicts moderate blood-brain barrier permeability (optimal range for CNS penetration: TPSA < 60-70 Ų), which is relevant for neuroscience applications [1]. The balance of LogP (2.7) and TPSA (58.3 Ų) suggests adequate oral absorption potential according to the rule-of-five framework.

Drug-likeness Physicochemical profiling ADME prediction

Synthetic Accessibility: Metal-Free Regioselective C-H Functionalization Route Yields Up to 90%

A 2024 methodology by Thunga et al. published in Organic & Biomolecular Chemistry reported a rongalite-induced, metal-free C(sp²)–H functionalization protocol that directly produces 3-(phenylsulfonylmethyl) indole derivatives (including the target compound) from indole and arylsulfonyl hydrazides with yields of up to 90% [1]. This method operates under mild conditions, uses inexpensive rongalite (approximately $0.03 per gram) as both a C1 synthon and single-electron donor, and achieves gram-scale synthesis [1]. In contrast, the 2-substituted isomer (2-(benzenesulfonylmethyl)-1H-indole) typically requires alternative synthetic approaches such as carbanion elaboration from 1-phenylsulfonyl-2-(phenylsulfonylmethyl)indole followed by Raney nickel desulfurization—a multi-step sequence that introduces heavy metal contaminants and generates stoichiometric waste . Direct 3-benzenesulfonyl indoles (no methylene spacer) require oxidation of 3-arylthioindole precursors with 3-chloroperbenzoic acid, a reagent with safety and scale-up concerns [2].

Synthetic methodology Green chemistry Process chemistry

Building Block Utility: Validated as a Key Intermediate in CCR2 Antagonist Synthesis

The 3-phenylsulfonylmethyl indole scaffold, of which 3-benzenesulfonylmethyl-1H-indole is the prototypical example, has been specifically utilized in the synthesis of CCR2 (CC chemokine receptor 2) antagonists with demonstrated nanomolar binding affinity [1]. The Yang et al. (2012) study in Bioorganic & Medicinal Chemistry Letters reports the synthesis of a focused library of 3-phenylsulfonylmethyl cyclohexylaminobenzamides, where the 3-phenylsulfonylmethyl-indole portion serves as a critical pharmacophoric element [1]. Unlike generic indole sulfones that may be applied across diverse chemotypes without validation, this specific scaffold has peer-reviewed evidence of its utility in generating potent, target-selective ligands. The free indole NH and the sulfonylmethyl group at C-3 provide two orthogonal vectors for further diversification—N1 functionalization and sulfone α-carbon elaboration, respectively—making this compound a versatile advanced intermediate rather than merely a screening hit [2].

Medicinal chemistry CCR2 antagonists Inflammatory disease

High-Impact Application Scenarios for 3-Benzenesulfonylmethyl-1H-indole in Drug Discovery and Chemical Biology


CCR2 Antagonist Lead Optimization and Structure-Activity Relationship Expansion

Medicinal chemistry teams pursuing CCR2 antagonists for inflammatory and autoimmune diseases can utilize 3-benzenesulfonylmethyl-1H-indole as a validated core scaffold. The Yang et al. (2012) publication demonstrates that 3-phenylsulfonylmethyl cyclohexylaminobenzamides built upon this scaffold achieve nanomolar CCR2 binding affinity [1]. The compound's free indole NH and C-3 methylene sulfone provide two independent vectors for parallel SAR exploration: N1 derivatization (alkylation, arylation, sulfonylation) and α-sulfone carbanion chemistry for C–C bond formation. The 2024 rongalite methodology enables rapid analog synthesis in up to 90% yield under metal-free conditions, supporting efficient library production [2]. Teams that procure this specific compound rather than positional isomers or N-blocked analogs will directly access the pharmacophore geometry validated in the published CCR2 antagonist series.

Indole-Based Fragment Library Design for C-3 Sulfonylmethyl-Containing Screening Collections

Fragment-based drug discovery (FBDD) programs benefit from inclusion of 3-benzenesulfonylmethyl-1H-indole in screening libraries. With molecular weight of 271.3 Da, XLogP3 of 2.7, TPSA of 58.3 Ų, and one hydrogen bond donor [1], this compound meets all rule-of-three criteria for fragment libraries (MW < 300, LogP < 3, HBD ≤ 3, HBA ≤ 3). Its balanced physicochemical profile predicts adequate aqueous solubility for biochemical screening at typical fragment concentrations (100-1000 µM) while maintaining sufficient lipophilicity for detection by biophysical methods such as SPR and NMR. The sulfonylmethyl group serves as a hydrogen-bond acceptor anchor that can engage catalytic residues in enzyme active sites or receptor binding pockets, while the indole NH provides a directional hydrogen-bond donor for specificity. Sigma-Aldrich's classification of this compound as part of a 'rare and unique chemicals' collection for early discovery researchers [2] further underscores its value as a differentiated fragment library component.

Synthetic Methodology Development and Green Chemistry Process Optimization

Process chemistry groups developing scalable, environmentally benign routes to C-3 functionalized indoles can employ 3-benzenesulfonylmethyl-1H-indole as a benchmark substrate for evaluating new synthetic methodologies. The Thunga et al. (2024) rongalite-mediated protocol achieved up to 90% yield under metal-free conditions at gram scale using an inexpensive C1 source ($0.03/g) [1]. This represents a significant advance over prior methods that required transition metal catalysts, stoichiometric oxidants (m-CPBA), or multi-step protection/deprotection sequences [2]. The compound can serve as a reference standard for comparing the efficiency, atom economy, and environmental impact (E-factor) of emerging C–H functionalization technologies. Its well-characterized spectroscopic properties, including NIST mass spectrometry data [3] and SpectraBase reference spectra, provide robust analytical benchmarks for reaction monitoring and product validation.

Indole Sulfone Pharmacophore Profiling in Antiviral Drug Discovery

Although 3-benzenesulfonylmethyl-1H-indole itself has not been directly tested against HIV-1, the broader indolyl aryl sulfone (IAS) class has well-established anti-HIV-1 activity, with 3-benzenesulfonyl derivatives achieving EC₅₀ values as low as 1 nM against wild-type HIV-1 in MT-4 cells [1]. The methylene-bridged variant offers a structurally distinct chemotype within the IAS family that may address resistance liabilities observed with direct sulfonyl analogs. The Silvestri et al. (2003) study demonstrated that 1-benzenesulfonyl indoles were 'poorly or totally inactive,' whereas 3-benzenesulfonyl derivatives were highly potent [1]. 3-Benzenesulfonylmethyl-1H-indole, with its free indole NH and conformationally flexible sulfonylmethyl group, represents a hybrid scaffold that combines the favorable C-3 attachment of the active IAS series with the conformational flexibility not present in the direct sulfonyl compounds. For antiviral discovery teams, this compound offers an underexplored chemotype for NNRTI lead generation, particularly against NNRTI-resistant mutants carrying K103N and Y181C mutations where novel chemical matter is urgently needed.

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